2-Naphthalenecarboxamide, N-(2-aminoethyl)-3-hydroxy-
Description
2-Naphthalenecarboxamide, N-(2-aminoethyl)-3-hydroxy- is a chemical compound that has been extensively studied for its applications in scientific research. It is commonly referred to as 2-NA-3H and is a derivative of naphthalene. This compound has been found to exhibit a variety of biochemical and physiological effects, making it a valuable tool for researchers.
Scientific Research Applications
Photophysical Properties and Solvatochromic Analysis
Naphthalene derivatives, such as 2-Naphthalenecarboxamide, N-(2-aminoethyl)-3-hydroxy-, have been explored for their photophysical properties, highlighting their potential use in bio-imaging studies and the synthesis of new fluorescent bioactive compounds. Solvatochromism, observed from non-polar to polar solvents, has been analyzed to understand the interaction between these compounds and different solvents, indicating the utility of naphthalene derivatives in sensitive environmental and biological sensing applications (Nicolescu et al., 2020).
Antibacterial and Antimycobacterial Activity
Research on ring-substituted 2-hydroxynaphthalene-1-carboxanilides, structurally similar to 2-Naphthalenecarboxamide derivatives, has demonstrated significant antibacterial and antimycobacterial activities. These compounds have shown efficacy against various strains of Staphylococcus aureus, including methicillin-resistant S. aureus, and mycobacterial species like Mycobacterium tuberculosis. Their potential as therapeutic agents against resistant bacterial strains is significant, with structure-activity relationship studies providing insights for future drug development (Goněc et al., 2013; Goněc et al., 2015; Goněc et al., 2016).
Antitrypanosomal Activity
The exploration of 3-hydroxynaphthalene-2-carboxanilides for antitrypanosomal activity has unveiled promising results against Trypanosoma brucei brucei. Derivatives with specific substituent patterns have displayed significant biological activity, highlighting the potential of naphthalene derivatives in treating trypanosomiasis. The correlation between lipophilicity, electronic properties of substituents, and biological activity has provided valuable insights for the design of new antitrypanosomal agents (Kos et al., 2018).
Electrocatalytic and Photocatalytic Applications
Naphthalene derivatives have shown potential in electrocatalytic and photocatalytic applications. Studies on naphthalene-amide-bridged Ni(II) complexes have demonstrated their ability in electrochemistry, bifunctional fluorescence responses, and contaminant removal. These complexes have been used to synthesize carbon nanotubes via chemical vapor deposition, highlighting their versatility in environmental remediation and the development of new materials (Zhao et al., 2020).
Properties
IUPAC Name |
N-(2-aminoethyl)-3-hydroxynaphthalene-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c14-5-6-15-13(17)11-7-9-3-1-2-4-10(9)8-12(11)16/h1-4,7-8,16H,5-6,14H2,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDKFADINSRVMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NCCN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0067266 | |
Record name | 2-Naphthalenecarboxamide, N-(2-aminoethyl)-3-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0067266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26889-86-1 | |
Record name | N-(2-Aminoethyl)-3-hydroxy-2-naphthalenecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26889-86-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Naphthalenecarboxamide, N-(2-aminoethyl)-3-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026889861 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Naphthalenecarboxamide, N-(2-aminoethyl)-3-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Naphthalenecarboxamide, N-(2-aminoethyl)-3-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0067266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-aminoethyl)-3-hydroxynaphthalene-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.704 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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